molecular formula C8H6BrNO B2639118 6-Bromo-5-hydroxyindole CAS No. 211808-66-1

6-Bromo-5-hydroxyindole

Cat. No.: B2639118
CAS No.: 211808-66-1
M. Wt: 212.046
InChI Key: URERMTGVHAWORS-UHFFFAOYSA-N
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Description

6-Bromo-5-hydroxyindole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxyindole typically involves the bromination of 5-hydroxyindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-hydroxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromo-5-hydroxyindole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URERMTGVHAWORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary biological activity reported for 6-bromo-5-hydroxyindole derivatives?

A1: Research primarily focuses on the in vitro antiviral activity of this compound derivatives. Specifically, these compounds have shown activity against human influenza A3 virus [, ] and respiratory syncytial virus (RSV) [].

Q2: What synthetic routes are commonly employed to produce this compound and its derivatives?

A3: The synthesis of these compounds typically involves multi-step reactions. One common approach uses quinone and 3-ethylaminocrotonate as starting materials [, ]. Another method utilizes a series of reactions starting with ethyl 4-chloroacetoacetate and thiophenol, proceeding through sulfide etherification, amination, and Nenitzescu reactions to yield derivatives like 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl [].

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A4: While comprehensive SAR studies haven't been extensively detailed in the provided literature, researchers have synthesized a variety of derivatives with modifications at different positions on the indole ring [, ]. These modifications include the introduction of arylthiomethyl and tertiary aminomethyl groups at the 2 and 4 positions, respectively []. The goal of these modifications is likely to explore the impact on antiviral activity and identify potent compounds.

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